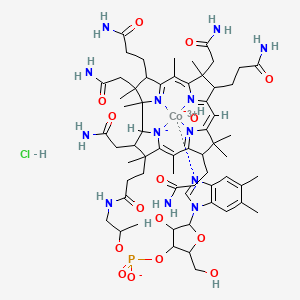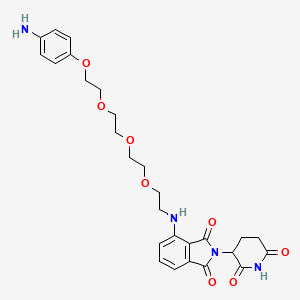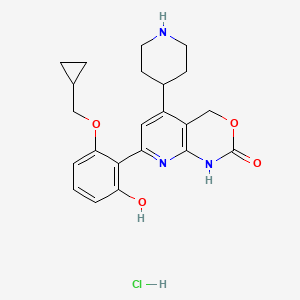
TMB monosulfate
Übersicht
Beschreibung
TMB monosulfate, also known as 3,3’,5,5’-tetramethylbenzidine monosulfate, is a commonly used chemical reagent. It is a colorless crystalline solid that is soluble in water and some organic solvents such as methanol and dimethyl sulfoxide. In acidic solutions, this compound turns blue, and when hydrogen peroxide is added under acidic conditions, it turns yellow. This color reaction is particularly useful for determining the activity of peroxidase enzymes, making this compound a popular substrate in biochemical and biological experiments .
Wirkmechanismus
- TMB monosulfate is a chromogenic substrate used in immunohistochemistry staining procedures and enzyme-linked immunosorbent assays (ELISA) .
Target of Action
Mode of Action
Pharmacokinetics
Biochemische Analyse
Biochemical Properties
TMB monosulfate plays a crucial role in biochemical reactions, particularly in immunohistochemistry and ELISA . It interacts with various enzymes and proteins, including peroxidase . The nature of these interactions is primarily through the oxidation of this compound, which results in a color change that is useful for determining the activity of peroxidase .
Molecular Mechanism
The mechanism of action of this compound is based on its oxidation in the presence of peroxidase This oxidation process results in a color change, which is used to determine the activity of the enzyme
Vorbereitungsmethoden
The preparation of TMB monosulfate typically involves introducing a sulfate group into the chemical structure of 3,3’,5,5’-tetramethylbenzidine. This process can be achieved through various synthetic routes and reaction conditions. One common method involves the reaction of 3,3’,5,5’-tetramethylbenzidine with sulfuric acid, resulting in the formation of this compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
TMB monosulfate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. In the presence of peroxidase enzymes, this compound acts as a hydrogen donor for the reduction of hydrogen peroxide to water. This reaction results in the oxidation of this compound to a diimine-diamine complex, which causes the solution to take on a blue color. The reaction can be halted by the addition of acid, turning the solution yellow . Common reagents and conditions used in these reactions include hydrogen peroxide, peroxidase enzymes, and acidic or basic environments .
Wissenschaftliche Forschungsanwendungen
TMB monosulfate has a wide range of scientific research applications. In chemistry, it is used as a chromogenic substrate in enzyme-linked immunosorbent assays (ELISA) and other staining procedures in immunohistochemistry. In biology, this compound is employed as a photoacoustic probe for detecting reactive oxygen and nitrogen species, such as hypochlorite, hydrogen peroxide, singlet oxygen, and nitrogen dioxide. It is also used to detect singlet oxygen produced by the outer membrane of Escherichia coli . In medicine, this compound is utilized in diagnostic assays to measure the activity of peroxidase enzymes, which are important biomarkers for various diseases .
Vergleich Mit ähnlichen Verbindungen
TMB monosulfate is similar to other chromogenic substrates used in enzyme detection systems, such as o-tolidine, syringaldazine, and N,N-diethyl-p-phenylenediamine. this compound offers several advantages over these compounds, including higher sensitivity, selectivity, and safety. Unlike some of its counterparts, this compound is non-toxic and non-mutagenic, making it a safer alternative for use in various scientific applications .
Similar compounds include:
- o-Tolidine
- Syringaldazine
- N,N-Diethyl-p-phenylenediamine
- Dopamine
Eigenschaften
IUPAC Name |
4-(4-amino-3,5-dimethylphenyl)-2,6-dimethylaniline;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2.H2O4S/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14;1-5(2,3)4/h5-8H,17-18H2,1-4H3;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSXOBXXVSDFKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)N)C.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54827-18-8 | |
| Record name | 3,3′,5,5′-Tetramethyl-[1,1′-biphenyl]-4,4′-diamine sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54827-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B560561.png)












